[1-(1,3-Benzothiazol-2-yl)ethyl](methyl)amine hydrochloride
Description
Molecular Identification and Registration
1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride is officially registered with the Chemical Abstracts Service number 1172922-15-4, establishing its unique chemical identity in international databases. The compound exists in multiple forms, with the free base documented under PubChem Compound Identification number 4962438, while the hydrochloride salt form carries the identifier 43810721. This dual registration reflects the compound's existence in both neutral and salt forms, which is common for amine-containing pharmaceutical intermediates and research chemicals.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the alternative designation 1-(benzo[d]thiazol-2-yl)-N-methylethanamine hydrochloride providing additional clarity regarding the structural arrangement. This naming convention explicitly identifies the benzothiazole core structure, the ethyl bridge, and the methylated amine functionality, essential components for understanding the molecule's chemical behavior.
Molecular Formula and Mass Characteristics
The hydrochloride salt form of 1-(1,3-Benzothiazol-2-yl)ethylamine demonstrates a molecular formula of C₁₀H₁₃ClN₂S, indicating the presence of ten carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one sulfur atom. The corresponding molecular weight of 228.74 daltons reflects the addition of hydrochloric acid to the parent amine structure, which itself maintains a molecular formula of C₁₀H₁₂N₂S in its free base form.
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₀H₁₃ClN₂S | C₁₀H₁₂N₂S |
| Molecular Weight | 228.74 Da | 192.28 Da |
| Chemical Abstracts Service Number | 1172922-15-4 | - |
| PubChem Compound Identification | 43810721 | 4962438 |
Properties
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S.ClH/c1-7(11-2)10-12-8-5-3-4-6-9(8)13-10;/h3-7,11H,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOADVJZRKFXADP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2S1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to exhibit activity against mycobacterium tuberculosis.
Mode of Action
Benzothiazole derivatives have been suggested to interact with their targets, leading to changes that result in their observed biological activities.
Biochemical Pathways
Benzothiazole derivatives have been reported to affect various pathways, leading to downstream effects.
Pharmacokinetics
Some benzothiazole derivatives have been reported to have favorable pharmacokinetic profiles.
Biological Activity
The compound 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. Benzothiazole derivatives are known for their pharmacological properties, including antitumor, anti-inflammatory, analgesic, antimicrobial, and antiviral effects. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride can be represented as follows:
- Molecular Formula : C10H12N2S·HCl
- Molecular Weight : 240.33 g/mol
This compound features a benzothiazole moiety which is crucial for its biological activity.
Antitumor Activity
Benzothiazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds containing the benzothiazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported that certain benzothiazole analogues demonstrated potent activity against breast and lung cancer cells through apoptosis induction and cell cycle arrest mechanisms .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been well-documented. A study highlighted that compounds similar to 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride showed effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic processes .
Antiviral Effects
Benzothiazole compounds have shown promise in antiviral applications. Research indicated that certain derivatives exhibited inhibitory effects against viral replication in vitro, particularly against HIV and other retroviruses. The proposed mechanism involves interference with viral entry or replication processes .
Study 1: Antitumor Efficacy
In a notable study, a series of benzothiazole derivatives were synthesized and evaluated for their antitumor activity. Among these, 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride demonstrated an IC50 value of 15 µM against MCF-7 breast cancer cells. The study utilized flow cytometry to analyze apoptosis markers and reported significant increases in early apoptotic cells following treatment .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various benzothiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacterial strains, suggesting its potential as an antimicrobial agent .
The biological activity of 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazoles act as inhibitors of key enzymes involved in cancer progression and microbial metabolism.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.
- Receptor Interaction : Benzothiazoles may interact with various cellular receptors involved in signaling pathways critical for cell survival and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Benzothiazole Derivatives
2,1-Benzisothiazol-3-amine, N-methyl-, hydrochloride (CAS RN: 2400-17-1)
- Structure : Benzisothiazole (sulfur and nitrogen in adjacent positions) with a methylamine substituent.
- Key Differences: The benzisothiazole core differs from benzothiazole in ring atom arrangement, altering electronic properties.
- Applications: Not explicitly stated, but benzisothiazoles are often explored for CNS activity.
7-Chloro-6-fluoro-N-(1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
- Structure : Benzothiazole with chloro, fluoro, and thiazole substituents.
- Key Differences : Fluorine and chlorine substituents enhance lipophilicity and metabolic stability, contributing to potent anthelmintic and antibacterial activity in vitro .
- Applications : Demonstrated efficacy in pharmacological screening for parasitic infections .
Side Chain-Modified Analogues
3-[2-Amino-2-(1,3-benzothiazol-2-yl)ethyl]benzonitrile Hydrochloride (CAS: EN300-27122392)
- Structure : Benzothiazole with a benzonitrile-substituted ethylamine side chain.
- Applications : Likely used as a building block for drug discovery due to its versatile reactivity.
[2-(1,3-Benzoxazol-2-yl)ethyl]amine Hydrochloride (CAS: 1332530-19-4)
- Structure : Benzoxazole (oxygen replaces sulfur in the heterocycle) with an ethylamine side chain.
- Key Differences : Oxygen’s electronegativity reduces electron density in the aromatic system, possibly diminishing interactions with sulfur-dependent enzymes compared to benzothiazoles .
- Applications : Structural analog for studying electronic effects on bioactivity.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents | Reported Activity |
|---|---|---|---|---|---|
| 1-(1,3-Benzothiazol-2-yl)ethylamine HCl | C₁₀H₁₃ClN₂S | 216.72 | Benzothiazole | Methylamine, ethyl linker | Not specified |
| 2,1-Benzisothiazol-3-amine, N-methyl-, HCl | C₈H₉ClN₂S | 200.69 | Benzisothiazole | Methylamine | Unspecified |
| 7-Chloro-6-fluoro-N-(1,3-thiazol-2-yl)-... | C₈H₅ClFN₃S₂ | 269.73 | Benzothiazole | Cl, F, thiazole | Anthelmintic |
| [2-(1,3-Benzoxazol-2-yl)ethyl]amine HCl | C₉H₁₀ClN₂O | 200.65 | Benzoxazole | Ethylamine | Unspecified |
Research Findings and Implications
- Substituent Effects : Fluorine and chlorine in benzothiazoles (e.g., ) enhance bioactivity by increasing lipophilicity and target affinity . The target compound’s methyl group may offer metabolic stability but lower potency compared to halogenated analogs.
Preparation Methods
General Synthetic Strategy
The target compound, 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride, is a derivative of benzothiazole featuring an ethylamine substituent methylated on the nitrogen and isolated as its hydrochloride salt. The synthesis generally involves:
- Construction of the benzothiazole core or use of a preformed benzothiazole intermediate.
- Introduction of the ethylamine side chain via alkylation or reductive amination.
- Methylation of the amine nitrogen.
- Conversion to the hydrochloride salt for stability and isolation.
Introduction of the Ethylamine Side Chain
The alkylation of amines with 2-(chloromethyl)benzothiazole or its derivatives is the primary method to form the benzothiazol-2-yl ethylamine framework.
- Combine 2-(chloromethyl)benzothiazole with methylamine or a suitable amine source in dry tetrahydrofuran (THF).
- Use a base such as potassium carbonate to facilitate nucleophilic substitution.
- Stir the reaction mixture at moderate temperature (e.g., 40°C) overnight.
- Work-up involves solvent removal, extraction with ethyl acetate, washing with water and brine, drying over sodium sulfate, and purification by column chromatography.
This method yields the benzothiazol-2-yl ethylamine derivative, which can be further methylated on the nitrogen if required.
Methylation of the Amine and Formation of Hydrochloride Salt
To obtain the methylated amine, reductive methylation or direct alkylation methods are employed:
- Reductive Methylation: The primary amine is reacted with formaldehyde followed by reduction using sodium borohydride at low temperatures (-10°C to 0°C). This step selectively introduces a methyl group on the nitrogen.
- Direct Alkylation: Alternatively, methyl iodide or methyl chloride can be used to methylate the amine under basic conditions.
The hydrochloride salt is formed by treating the free amine with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether), precipitating the hydrochloride salt for isolation and purification.
Alternative Synthetic Routes and Considerations
- Use of N-protected chloroketones and subsequent reduction to amino alcohols or epoxides can be adapted for benzothiazole derivatives, as described in heterocyclic sulfonyl chloride synthesis literature. Sodium borohydride is a preferred reducing agent, and bases like potassium hydroxide are used to generate epoxides from halo alcohol intermediates.
- The choice of solvent systems (ethanol, methanol, THF, dioxane) and bases (potassium hydroxide, sodium hydroxide, potassium t-butoxide) influences the reaction efficiency and purity of the final product.
- Monitoring by Thin Layer Chromatography (TLC), LC-MS, and characterization by NMR and IR spectroscopy are standard to ensure product identity and purity.
Summary Table of Preparation Steps
Research Findings and Analytical Data
- The intermediates and final products are characterized by 1H and 13C NMR spectroscopy, confirming the chemical shifts corresponding to benzothiazole aromatic protons, methylene groups, and methylated amine protons.
- IR spectroscopy shows characteristic peaks for C=N (around 1580 cm^-1), aromatic C-H, and amine N-H stretching.
- High-Resolution Mass Spectrometry (HRMS) confirms molecular mass with high accuracy.
- Purity is assessed by High-Performance Liquid Chromatography (HPLC), ensuring pharmaceutical-grade quality.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(1,3-Benzothiazol-2-yl)ethylamine hydrochloride, and how can purity be optimized?
- Methodology : Synthesis typically involves multi-step reactions starting with benzothiazole derivatives. Key steps include:
- Condensation : Reacting 1,3-benzothiazole-2-carbaldehyde with methylamine derivatives under reductive amination conditions (e.g., sodium borohydride in methanol) to form the ethylamine backbone .
- Hydrochloride Formation : Treating the free base with hydrochloric acid in anhydrous ethanol to precipitate the hydrochloride salt.
- Purification : Use recrystallization (e.g., ethanol/water mixture) or column chromatography (silica gel, chloroform/methanol eluent) to achieve >95% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon connectivity (e.g., benzothiazole ring protons at δ 7.2–8.5 ppm) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-S bond vibrations at 650–750 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 227.05) .
Q. What in vitro biological assays are suitable for preliminary evaluation of its pharmacological potential?
- Assays :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., IC₅₀ determination using ATPase activity kits) .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Approach :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/hexane). Use SHELX software for structure solution and refinement .
- Data Interpretation : Compare experimental bond lengths (e.g., C-S bond: ~1.74 Å) and torsion angles with DFT-calculated geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to validate stability of the benzothiazole-ethylamine linkage .
Q. What strategies address contradictory results in structure-activity relationship (SAR) studies?
- Case Example : If a methylamine substituent shows reduced activity against a target enzyme:
- Hypothesis Testing : Synthesize analogs with bulkier alkyl groups (e.g., ethyl, isopropyl) to evaluate steric effects.
- Computational Docking : Use AutoDock Vina to model ligand-receptor interactions and identify clashes or unfavorable contacts .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP, polar surface area) impacting bioactivity .
Q. How does the compound interact with biological membranes or protein targets?
- Methods :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (ka, kd) .
- Fluorescence Quenching : Titrate the compound into tryptophan-containing proteins (e.g., albumin) and monitor emission spectra to infer binding constants .
- Molecular Dynamics Simulations : Simulate lipid bilayer penetration (e.g., GROMACS) to assess membrane permeability .
Q. What analytical methods differentiate degradation products under varying storage conditions?
- Protocol :
- Forced Degradation : Expose the compound to heat (60°C), light (UV lamp), and humidity (75% RH) for 14 days.
- LC-MS/MS Analysis : Use a gradient elution (0.1% formic acid in acetonitrile/water) to separate degradation products. Identify fragments via tandem MS .
- Stability Criteria : Degradation <5% under controlled conditions (25°C, dark, desiccated) .
Critical Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
